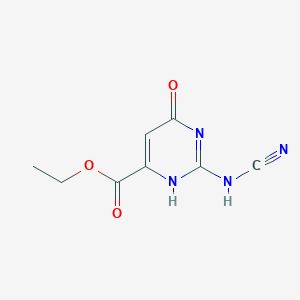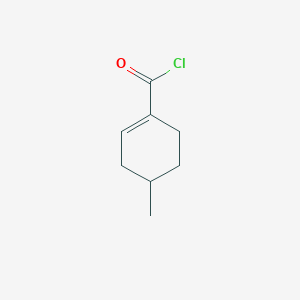
4-Methylcyclohex-1-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylcyclohex-1-ene-1-carbonyl chloride is a chemical compound with the formula C8H11ClO. It is commonly used in organic chemistry as a reagent in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Methylcyclohex-1-ene-1-carbonyl chloride is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form covalent bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Methylcyclohex-1-ene-1-carbonyl chloride. However, it has been shown to exhibit cytotoxicity in cancer cells, suggesting potential antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methylcyclohex-1-ene-1-carbonyl chloride in lab experiments is its high reactivity, which allows for efficient synthesis of organic compounds. However, its cytotoxicity may limit its use in certain experiments, and caution should be taken when handling the compound.
Direcciones Futuras
There are several future directions for research involving 4-Methylcyclohex-1-ene-1-carbonyl chloride. One potential direction is the synthesis of novel polymeric materials with improved properties for drug delivery and tissue engineering applications. Another direction is the synthesis of biologically active compounds with potential antitumor activity. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of 4-Methylcyclohex-1-ene-1-carbonyl chloride.
Métodos De Síntesis
The synthesis of 4-Methylcyclohex-1-ene-1-carbonyl chloride can be achieved through the reaction between 4-methylcyclohex-1-ene-1-carboxylic acid and thionyl chloride. The reaction takes place at room temperature and produces 4-Methylcyclohex-1-ene-1-carbonyl chloride as the main product.
Aplicaciones Científicas De Investigación
4-Methylcyclohex-1-ene-1-carbonyl chloride has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has been used in the synthesis of novel polymeric materials, such as poly(urea-urethane)s, which have potential applications in drug delivery and tissue engineering. It has also been used in the synthesis of biologically active compounds, such as 4-methylcyclohex-1-ene-1-carbohydrazide, which has been shown to exhibit antitumor activity.
Propiedades
Número CAS |
111055-02-8 |
|---|---|
Nombre del producto |
4-Methylcyclohex-1-ene-1-carbonyl chloride |
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
4-methylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h4,6H,2-3,5H2,1H3 |
Clave InChI |
NBOFVHKWNGWEKW-UHFFFAOYSA-N |
SMILES |
CC1CCC(=CC1)C(=O)Cl |
SMILES canónico |
CC1CCC(=CC1)C(=O)Cl |
Sinónimos |
1-Cyclohexene-1-carbonyl chloride, 4-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



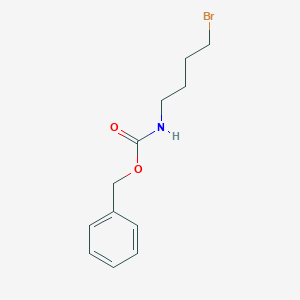
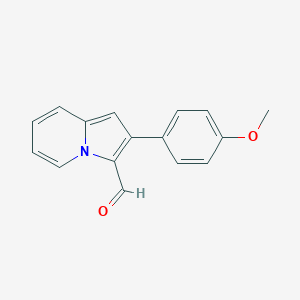
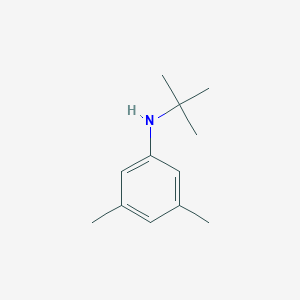
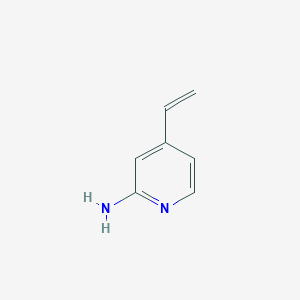
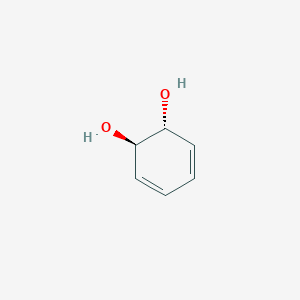
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
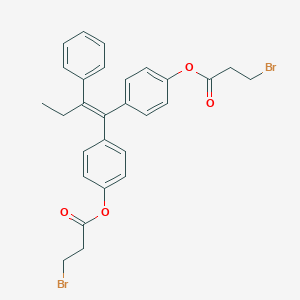
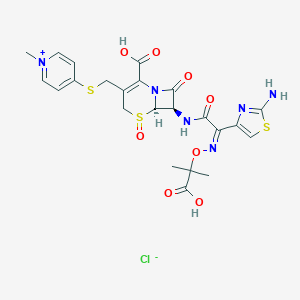
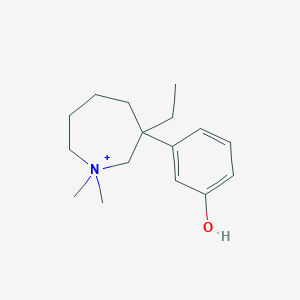
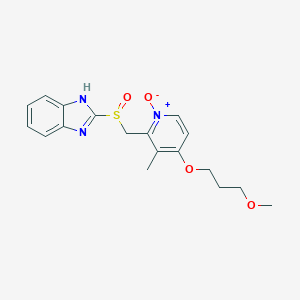

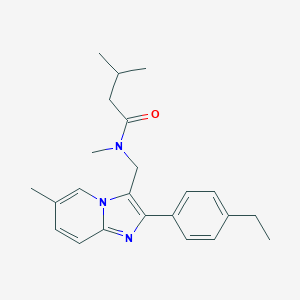
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
